molecular formula C20H17ClN2O2 B11096533 N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11096533
M. Wt: 352.8 g/mol
InChI Key: KVKOIOHPDMYDGU-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide, with the chemical formula C24H19ClN6O4S, is a fascinating compound. Its structure combines an aromatic naphthalene ring with a hydrazide functional group, making it an intriguing candidate for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction proceeds under suitable conditions, resulting in the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound through specialized suppliers . due diligence is necessary to confirm product identity and purity.

Chemical Reactions Analysis

Reactivity:: N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide participates in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, transforming specific functional groups.

    Reduction: Reduction processes can modify its structure.

    Substitution: Substituents on the aromatic rings can be replaced.

    Other Transformations: Ring closures, hydrogen shifts, and other rearrangements are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents (e.g., chlorine, bromine).

    Other Reactions: Acidic or basic conditions, as needed.

Major Products:: The specific products formed depend on reaction conditions and substituents. Detailed mechanistic studies are essential to understand the outcomes fully.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in organic transformations.

Biology and Medicine::

    Antibacterial Properties: Investigations explore its potential as an antibacterial agent.

    Anticancer Activity: Researchers study its effects on cancer cells.

    Enzyme Inhibition: It might inhibit specific enzymes.

Industry::

    Materials Science: Its unique structure could inspire novel materials.

    Pharmaceuticals: Potential drug candidates.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide stands out due to its specific substitution pattern and naphthalene moiety, similar compounds include:

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17ClN2O2/c1-25-19-10-9-17(21)11-16(19)13-22-23-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11,13H,12H2,1H3,(H,23,24)/b22-13+

InChI Key

KVKOIOHPDMYDGU-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=NNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.